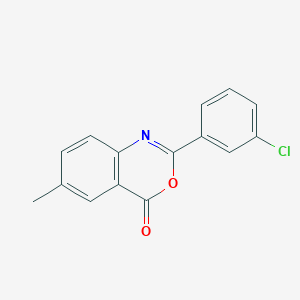
2-(3-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
Cat. No. B8759124
Key on ui cas rn:
106106-52-9
M. Wt: 271.70 g/mol
InChI Key: PIWAGCRVYCUFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04673740
Procedure details


When the reaction conditions of Example 1 are employed but 11.3 g of 5-methylanthranilic acid and 13.1 g of 3-chlorobenzoyl chloride are used, 18.5 g (91%) of 6-methyl-2-(m-chlorophenyl)-4H-3,1-benzoxazin-4-one of melting point 160°-162° C. are obtained.


Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=O>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:16]([C:15]3[CH:19]=[CH:20][CH:21]=[C:13]([Cl:12])[CH:14]=3)[O:8][C:7](=[O:9])[C:6]=2[CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(C(=O)O)=C1)N
|
Step Two
|
Name
|
|
|
Quantity
|
13.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the reaction conditions of Example 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=CC2=C(C(OC(=N2)C2=CC(=CC=C2)Cl)=O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.5 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
